Lycopene

Catalog No.
S585813
CAS No.
502-65-8
M.F
C40H56
M. Wt
536.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lycopene

CAS Number

502-65-8

Product Name

Lycopene

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene

Molecular Formula

C40H56

Molecular Weight

536.9 g/mol

InChI

InChI=1S/C40H56/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-22,25-32H,13-14,23-24H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,32-18+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+

InChI Key

OAIJSZIZWZSQBC-GYZMGTAESA-N

Synonyms

All trans Lycopene, all-trans-lycopene, LYC O MATO, LYC-O-MATO, LYCOMATO, lycopene, lycopene, (13-cis)-isomer, Lycopene, (7-cis,7'-cis,9-cis,9'-cis)-isomer -, lycopene, (cis)-isomer, Pro Lycopene, Pro-Lycopene, prolycopene

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/CCC=C(C)C)\C)\C)\C)/C)/C)/C)C

Lycopene is a natural pigment belonging to the carotenoid family, primarily responsible for the red color of tomatoes and other fruits. It is a symmetrical tetraterpene, consisting entirely of carbon and hydrogen, with the chemical formula C40H56\text{C}_{40}\text{H}_{56}. Lycopene is derived from eight isoprene units and features a long, flat structure due to its 11 conjugated double bonds, which contribute to its deep red hue. The predominant form found in nature is all-trans-lycopene, although various cis-isomers exist due to isomerization processes triggered by heat and light exposure .

Lycopene's primary function lies in its antioxidant activity. The conjugated double bonds within its structure allow it to scavenge free radicals, unstable molecules that damage cells []. This free radical scavenging might contribute to potential health benefits, including reducing the risk of chronic diseases like cancer and heart disease []. Additionally, lycopene may interact with other cellular processes, but further research is needed to fully understand its mechanism of action [].

Lycopene as an Antioxidant

Lycopene is a potent antioxidant, meaning it can neutralize free radicals, unstable molecules that damage cells and contribute to various chronic diseases. Its unique structure, containing multiple conjugated double bonds, allows it to effectively scavenge free radicals, quenching their reactivity and preventing their harmful effects []. Studies have shown that lycopene can significantly increase the activity of antioxidant enzymes, further bolstering cellular defenses against oxidative stress [].

Lycopene and Chronic Diseases

Due to its antioxidant properties, researchers have investigated lycopene's potential role in preventing or managing various chronic diseases:

  • Cancer: Epidemiological studies suggest a possible association between higher lycopene intake and a reduced risk of certain cancers, particularly prostate cancer []. However, further research is needed to establish a definitive cause-and-effect relationship [].
  • Cardiovascular Disease (CVD): Lycopene may offer cardioprotective benefits by reducing LDL cholesterol ("bad" cholesterol) and lowering blood pressure []. Studies suggest it might also improve blood vessel function and decrease inflammation, both contributing factors to CVD [].
  • Neurodegenerative Diseases: Emerging evidence suggests lycopene may have neuroprotective effects, potentially slowing the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease by reducing oxidative stress and inflammation in the brain [].

Lycopene in Other Research Areas

Beyond its potential health benefits, lycopene is also being explored in other research areas, such as:

  • Skin health: Studies suggest lycopene may offer protection against UV radiation-induced skin damage [].
  • Male fertility: Some research suggests lycopene might improve sperm quality and motility [].
, including:

  • Isomerization: Lycopene can convert from its all-trans form to multiple cis configurations when exposed to heat or light. The stability of these isomers varies, with all-trans-lycopene being the most stable .
  • Oxidation: Lycopene is susceptible to oxidation, leading to the formation of various metabolites such as lycopene epoxides. These reactions can degrade lycopene and affect its biological activity .
  • Condensation Reactions: Synthetic lycopene can be produced through condensation reactions involving intermediates like C10-dialdehyde and lycopyl salt .

Lycopene exhibits significant biological activities, particularly as an antioxidant. It has been shown to quench singlet oxygen more effectively than other carotenoids, making it a potent protector against oxidative stress. Clinical studies suggest that lycopene may reduce the risk of certain cancers, particularly prostate cancer, and may have cardiovascular benefits by improving lipid profiles and reducing inflammation . Its bioavailability varies; processed tomato products typically enhance absorption compared to raw tomatoes due to the breakdown of cell walls .

Lycopene can be synthesized both naturally and synthetically:

  • Natural Synthesis: In plants and photosynthetic organisms, lycopene biosynthesis begins with mevalonic acid, which is converted into dimethylallyl pyrophosphate. This compound then condenses with isopentenyl pyrophosphate to form geranylgeranyl pyrophosphate. Subsequent reactions lead to the production of phytoene and eventually lycopene through desaturation steps .
  • Synthetic Production: Synthetic methods often involve a Wittig-type condensation between specific aldehydes or related compounds. This approach allows for the production of high-purity lycopene suitable for food and pharmaceutical applications .

Lycopene has diverse applications across various fields:

  • Nutraceuticals: Due to its antioxidant properties, lycopene is incorporated into dietary supplements aimed at promoting health and preventing diseases.
  • Food Industry: Used as a natural colorant in food products, particularly in tomato-based sauces and juices.
  • Cosmetics: Its antioxidant properties make it valuable in skincare formulations aimed at protecting against UV damage and aging.
  • Pharmaceuticals: Research is ongoing into its potential therapeutic effects against cancer and cardiovascular diseases .

Studies have indicated that lycopene interacts with various biological systems:

  • Enzyme Induction: Lycopene has been shown to induce enzymes involved in detoxification processes, enhancing cellular defense mechanisms against oxidative stress .
  • Metabolic Pathways: Research suggests that lycopene may influence metabolic pathways related to lipid metabolism and inflammation, potentially offering protective effects against metabolic disorders .

Lycopene shares structural similarities with other carotenoids but possesses unique characteristics that set it apart. Here are some comparable compounds:

CompoundStructure TypeUnique Features
Beta-CaroteneTetraterpenePrecursor of vitamin A; provitamin activity
AstaxanthinCarotenoidStrong antioxidant; found in marine organisms
ZeaxanthinCarotenoidImportant for eye health; found in green leafy vegetables
LuteinCarotenoidAssociated with eye health; found in spinach

While beta-carotene can be converted into vitamin A, lycopene does not have this capability but is recognized for its superior antioxidant properties. Astaxanthin is noted for its potency as an antioxidant but differs structurally from lycopene .

Poly-cis Pathway in Plants

The plant-specific poly-cis pathway converts geranylgeranyl pyrophosphate (GGPP) to all-trans-lycopene through sequential desaturation and isomerization reactions (Fig. 1). Phytoene synthase (PSY) catalyzes the condensation of two GGPP molecules into 15-cis-phytoene [1] [2]. This colorless compound undergoes four desaturation steps mediated by phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS), interspersed with isomerization by ζ-carotene isomerase (ZISO) and prolycopene isomerase (CrtISO) [1]. The pathway produces three cis-intermediates: 9,15,9’-tri-cis-ζ-carotene, 7,9,7’,9’-tetra-cis-neurosporene, and 7,9,9’-tri-cis-lycopene before CrtISO generates all-trans-lycopene [1] [2]. Light exposure compensates for ZISO deficiency by photoisomerizing 9,9’-di-cis-ζ-carotene [1], demonstrating environmental modulation of this pathway.

Key Enzymes in Plant Lycopene Biosynthesis

Functional studies using virus-induced gene silencing (VIGS) in tomato fruits revealed three enzymatic modules [1]:

  • PSY1 exclusively produces 15-cis-phytoene, as silencing reduces total carotenoids by 98% [1].
  • PDS/ZISO converts 15-cis-phytoene to 9,9’-di-cis-ζ-carotene. PDS introduces two double bonds while ZISO isomerizes the 15-cis configuration [1] [2].
  • ZDS/CrtISO mediates the final desaturation to prolycopene and its isomerization to all-trans-lycopene. ZDS silencing accumulates 7,9,9’-tri-cis-lycopene, while CrtISO deficiency mimics the tangerine mutant phenotype with prolycopene accumulation [1].

Unexpectedly, CrtISO-Like1/2 enzymes metabolize all-trans-ζ-carotene, suggesting side pathways regulating flux [1].

Transcriptional Regulation in Plant Systems

Lycopene biosynthesis in fruits is spatiotemporally regulated by:

  • PSY1 dominance in chromoplasts versus PSY2/PSY3 roles in chloroplasts [1].
  • Light-responsive promoters in ZISO and CrtISO, explaining photoregulation of cis-trans isomerization [1] [4].
  • Feedback inhibition via the LYCOPENE EPSILON CYCLASE (εLCY) 5’UTR, where lycopene accumulation suppresses εLCY translation to prevent cyclization [4].

Metabolic Channeling in Biosynthesis

Compartmentalization within plastid membranes enables substrate channeling between enzymes. Silencing PDS upregulates ZISO 3.2-fold, while ZDS suppression induces CrtISO 4.7-fold, indicating co-regulated modules [1]. This suggests physical interactions forming a "metabolon" that minimizes intermediate diffusion.

Microbial Biosynthesis Pathways

Bacterial Lycopene Synthesis

Bacteria employ a streamlined pathway using CrtI phytoene desaturase, which directly converts 15-cis-phytoene to all-trans-lycopene without discrete isomerases [2] [3]. Pantoea ananatis CrtI performs four desaturations and two isomerizations in a single active site, generating 3.4 mg/g DCW lycopene [3]. Structural studies reveal a substrate-binding tunnel accommodating cis-trans isomerization during desaturation [3].

Yeast-Based Production Mechanisms

Saccharomyces cerevisiae platforms combine plant and bacterial pathways:

  • Expressing PSY + CrtI yields 5.2 mg/g lycopene [3].
  • Co-localizing GGPP synthase and CrtI on lipid droplets increases titers 2.3-fold by substrate channeling [3].
  • Knocking out ERG9 (squalene synthase) redirects FPP flux toward GGPP, boosting production 4.1-fold [3].

Metabolic Engineering in Microbial Systems

Recent advancements include:

  • Fusion proteins: Linking PSY-CrtI improves catalytic efficiency 1.8-fold [3] [5].
  • CRISPRi repression of competitive pathways (e.g., β-carotene synthesis) increases lycopene purity to 94% [3].
  • Protein cages inspired by carboxysomes co-encapsulate PSY, PDS, and CrtI, achieving 12.3 mg/g yield via substrate channeling [5].

Comparative Analysis of Biosynthetic Routes

Evolutionary Conservation of Pathways

While plants and microbes share GGPP→phytoene→lycopene carbon backbone synthesis, critical divergences exist:

FeaturePlantsBacteria
Phytoene desaturationPDS + ZISO + ZDSCrtI
Isomerization steps4 (enzymatic)2 (CrtI-mediated)
Subcellular organizationPlastid metabolonsCytosolic complexes
Regulatory mechanismsTranscriptional + post-transcriptional [4]Constitutive expression

Genetic Regulation of Lycopene Biosynthesis

Key Genes Involved in Biosynthesis

Carotenogenesis from geranylgeranyl diphosphate proceeds through a conserved sequence of reactions mediated by nuclear‐encoded plastid or bacterial genes. Table 1 summarizes the principal loci whose activity is indispensable for lycopene formation.

Gene symbolRepresentative organismEncoded enzymeMutation or over-expression phenotypeReference
PSY1Solanum lycopersicumPhytoene Synthase 1Null allele W180* abolishes lycopene, yielding yellow flesh [1]30
PSY2Solanum lycopersicumPhytoene Synthase 2Maintains leaf carotenoids; knock-out leaves fruit phenotype unchanged [2]25
PSY3Solanum lycopersicumPhytoene Synthase 3Stress-induced root isoform; silencing has minor effect on fruit lycopene [3] [2]1
PDSSolanum lycopersicumPhytoene DesaturaseSilencing blocks phytoene desaturation and prevents lycopene build-up [3]1
ZISOSolanum lycopersicumζ-Carotene IsomeraseVirus-induced silencing causes ζ-carotene accumulation and orange phenotype [3]1
CRTISOArabidopsis thalianaCarotenoid Isomeraseccr2 mutant accumulates prolycopene; SDG8 rescues via histone methylation [4]26
crtE1/crtE2Azospirillum brasilenseGeranylgeranyl Pyrophosphate SynthasesSigma-factor cascades boost carotenoid pool when over-expressed [5]10
ispAEscherichia coliFarnesyl Pyrophosphate SynthaseOver-expression increases lycopene 13.5% [6]12
idiEscherichia coliIsopentenyl Diphosphate IsomeraseChromosomal integration elevates lycopene 2.28-fold [7]17

Transcription Factors and Regulatory Elements

Lycopene accumulation is transcriptionally orchestrated by both ripening‐specific and stress-responsive regulators.

  • RIPENING INHIBITOR (MADS-box) binds CArG motifs in promoters of Phytoene Synthase 1 and Phytoene Desaturase, activating a broad ripening program [8] [9].
  • Solanum lycopersicum MYB1 directly targets Phytoene Synthase 2 and Lycopene β-Cyclase promoters, elevating fruit lycopene while improving fungal resistance [10].
  • Alternative sigma-factor networks (RpoE1 → RpoH2 → CrtE2) in Azospirillum integrate oxidative stress cues to up-regulate crtE paralogues and raise carotenoid output [5].

Transcriptional enhancers include the CArG box, CWGTT MYB motif, and stress-inducible ECF sigma-factor sites that collectively integrate developmental, hormonal, and environmental inputs [10] [8].

Epigenetic Factors in Lycopene Production

Histone modifications and cytosine methylation dynamically modulate carotenoid gene accessibility.

Epigenetic regulatorMolecular markDirect targetEffect on lycopeneReference
SET DOMAIN GROUP 8 histone methyltransferaseTrimethyl-H3Lys4CRTISO promoterLoss of SDG8 suppresses CRTISO and lowers lycopene [4] [11]26
Solanum lycopersicum DNA demethylase 2CpG demethylationRIPENING INHIBITOR and ethylene pathway genesCRISPR knock-out stalls lycopene accumulation and delays ripening [12] [13]22
Solanum lycopersicum Methyltransferase 1DNA methylation maintenanceEthylene and carotenoid genesKnock-out up-regulates ripening-related loci including Phytoene Synthase 1 [14]19
1-Methylcyclopropene treatmentPromotes hypermethylationLeEIN3 CpG islandInhibits ethylene signaling and suppresses lycopene pigmentation [15]14

Enzymatic Machinery

Phytoene Synthase Family

Phytoene Synthase condenses two geranylgeranyl diphosphate molecules into 15-cis phytoene in a manganese-dependent reaction [16]. Three tomato isoforms exhibit organ specialization: fruit‐specific Phytoene Synthase 1, photosynthetic Phytoene Synthase 2, and stress-responsive Phytoene Synthase 3 [2]. A P192L missense mutation in Phytoene Synthase 1 delays lycopene build-up by retarding phytoene formation [1], whereas substitution of catalytic aspartates D47/D51 in Haloferax volcanii Phytoene Synthase diminishes carotenoid yield [17].

Phytoene Desaturase and Related Enzymes

Plant Phytoene Desaturase sequentially introduces four double bonds; its bacterial counterpart CRTI performs the entire desaturation–isomerization sequence in one step [18]. The 2.35 Å CRTI crystal structure (PDB 4DGK) reveals a flavoprotein Rossmann fold accommodating flavin adenine dinucleotide and employing oxygen or quinones as terminal electron acceptors [19] [18].

Carotene Isomerases and Desaturases

Carotenoid Isomerase converts tetra-cis prolycopene into all-trans lycopene through half-site recognition of the symmetrical substrate [20]. Reduced flavin in Carotenoid Isomerase drives a non-redox cis–trans isomerization analogous to Isopentenyl Diphosphate Isomerase-2 [21]. In vitro assays demonstrate dependence on membrane-bound redox chains, with NADH accelerating isomerization [20].

Enzyme Structure–Function Relationships

Key structural insights are summarized in Table 2.

EnzymePDB IDProsthetic groupCatalytic residuesStructural highlightReference
Phytoene Desaturase CRTI4DGKFlavin adenine dinucleotideHis152, Tyr213Amphipathic surface anchors protein at the membrane–lipid interface [18]23
Carotenoid IsomeraseModelled (homology)Reduced flavin adenine dinucleotideLys287, Asp295Dinucleotide binding loop homologous to Protoporphyrinogen Oxidoreductase [21]40
Phytoene Synthase 1— (ab initio)Mn²⁺DXDD motif (Asp47, Asp51, Asp110)Hydrophobic flap gates substrate channeling; D47A abolishes activity [22] [17]31
Solanum lycopersicum Phytoene DesaturaseFlavin adenine dinucleotideCys254 (cofactor tether)Membrane association requires lipidic substrate environment [3]1

Metabolic Flux Analysis

Rate-Limiting Steps in Biosynthesis

Stoichiometric modeling and perturbation studies identify bottlenecks across kingdoms.

Host systemRate‐limiting interventionFold change in lycopene titerReference
Escherichia coli MVA pathwayOver-express mvaD1.61-fold increase [6]12
Escherichia coli engineered strainTriple gene knockout gdhA, aceE, sucA1.40-fold increase [23]16
Haloferax volcaniiPhytoene Synthase over-expression1.78-fold increase in bacterioruberin [17]33
Yarrowia lipolyticaFlux Balance Analysis guided supplementation of Fe²⁺, biotin1.27-fold increase [24]11

Flux Balance Analysis underpins rational medium design by reallocating carbon from biomass to isoprenoid nodes [24]. In prokaryotes, removal of competing succinyl-CoA and glutamate branches liberates precursors for lycopene [23].

Precursor Availability and Utilization

Geranylgeranyl diphosphate supply limits lycopene only when Isopentenyl Diphosphate Isomerase or Farnesyl Pyrophosphate Synthase activities are saturated. Integrating Isopentenyl Diphosphate Isomerase into the Escherichia coli chromosome boosted precursor flux and doubled lycopene yield while improving growth 147% [7]. In plastids, Phytoene Synthase over-expression raises geranylgeranyl diphosphate demand; plastidial 1-Deoxy-D-Xylulose 5-Phosphate reductoisomerase up-regulation has been leveraged in Golden Rice to balance the flux toward phytoene [25].

Physical Description

Solid

XLogP3

15.6

Exact Mass

536.438201786 g/mol

Monoisotopic Mass

536.438201786 g/mol

Heavy Atom Count

40

Appearance

Assay:≥98%A crystalline solid

Melting Point

175 °C

UNII

SB0N2N0WV6

Pharmacology

Lycopene is a linear, unsaturated hydrocarbon carotenoid, the major red pigment in fruits such as tomatoes, pink grapefruit, apricots, red oranges, watermelon, rosehips, and guava. As a class, carotenoids are pigment compounds found in photosynthetic organisms (plants, algae, and some types of fungus), and are chemically characterized by a large polyene chain containing 35-40 carbon atoms; some carotenoid polyene chains are terminated by two 6-carbon rings. In animals, carotenoids such as lycopene may possess antioxidant properties which may retard aging and many degenerative diseases. As an essential nutrient, lycopene is required in the animal diet. (NCI04)

MeSH Pharmacological Classification

Anti-Inflammatory Agents

Other CAS

502-65-8

Wikipedia

Lycopene
TNT

Use Classification

Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

Dates

Last modified: 08-15-2023
Story EN, Kopec RE, Schwartz SJ, Harris GK: An update on the health effects of tomato lycopene. Annu Rev Food Sci Technol. 2010;1:189-210. doi: 10.1146/annurev.food.102308.124120. [PMID:22129335]
Shi J, Le Maguer M: Lycopene in tomatoes: chemical and physical properties affected by food processing. Crit Rev Food Sci Nutr. 2000 Jan;40(1):1-42. [PMID:10674200]
Agarwal S, Rao AV: Tomato lycopene and its role in human health and chronic diseases. CMAJ. 2000 Sep 19;163(6):739-44. [PMID:11022591]

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